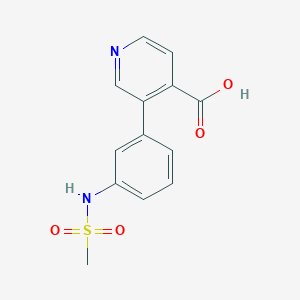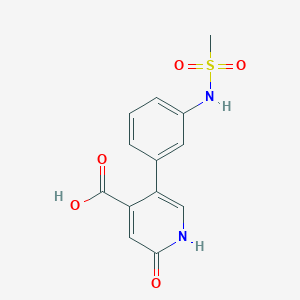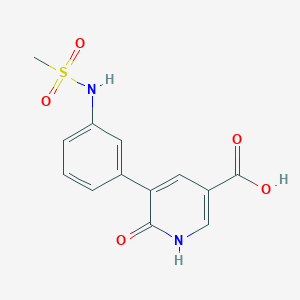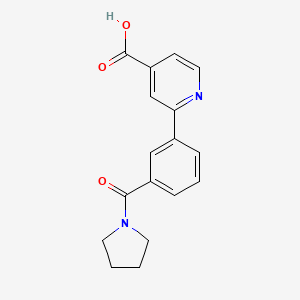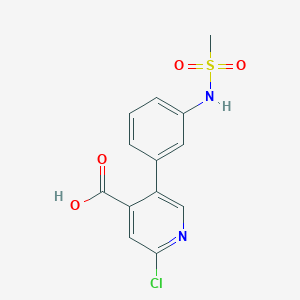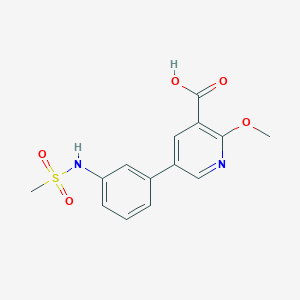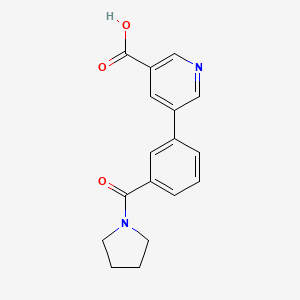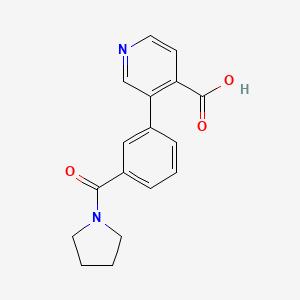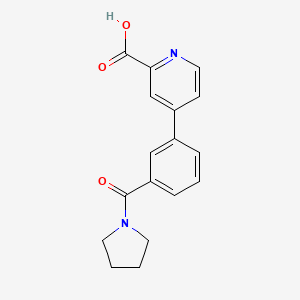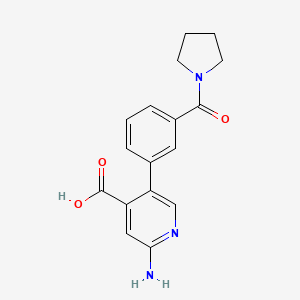
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methylsulfonylaminophenyl)picolinic acid (MSPP) is a naturally occurring amino acid derivative that has been studied for its potential applications in a variety of scientific and medical research areas. Due to its unique chemical structure, MSPP has been found to have several biochemical and physiological effects that make it a promising candidate for a variety of applications in research and medical treatments.
Wissenschaftliche Forschungsanwendungen
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific and medical research areas. For example, it has been used as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins and are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential application in cancer research, as it has been found to have anti-tumor properties. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential application in Alzheimer’s disease research, as it has been found to have neuroprotective properties.
Wirkmechanismus
The mechanism of action of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is still under investigation, but it is believed to involve the inhibition of COX-2 enzymes, which are involved in the production of prostaglandins and are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have anti-tumor properties and has been found to have neuroprotective properties.
Biochemical and Physiological Effects
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have several biochemical and physiological effects. For example, it has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have anti-tumor properties and has been found to have neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments include its ability to inhibit the production of prostaglandins, its anti-tumor properties, and its neuroprotective properties. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is relatively easy to synthesize, making it a convenient choice for laboratory experiments. However, there are some limitations to using 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments, such as its potential toxicity.
Zukünftige Richtungen
The potential future directions for 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% research include further investigation into its mechanism of action, its potential applications in cancer research, and its potential applications in Alzheimer’s disease research. Additionally, further research could be done to investigate the potential toxicity of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and to develop safer and more effective ways to use 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments. Additionally, further research could be done to investigate the potential applications of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in other areas of medical and scientific research.
Synthesemethoden
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized via a two-step synthesis method. The first step involves the reaction of 3-methylsulfonyl-2-nitrobenzaldehyde with pyridine in aqueous acetone, which yields 3-methylsulfonylaminophenylpicolinic acid. The second step involves the condensation of this product with ethyl bromoacetate in the presence of a base, which yields the desired product of 6-(3-methylsulfonylaminophenyl)picolinic acid.
Eigenschaften
IUPAC Name |
6-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZIXZIUXDVIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

